Product packaging for 5'-Trifluoroacetamido-5'-deoxythymidine(Cat. No.:CAS No. 55812-00-5)

5'-Trifluoroacetamido-5'-deoxythymidine

Cat. No.: B1601069
CAS No.: 55812-00-5
M. Wt: 337.25 g/mol
InChI Key: OCENNXGUXKBJMJ-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Nucleoside Analogues within Nucleic Acid Chemistry

Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. wikipedia.org These natural building blocks consist of a nucleobase (adenine, guanine, cytosine, thymine (B56734), or uracil) linked to a sugar molecule (deoxyribose in DNA and ribose in RNA). In the realm of nucleic acid chemistry, researchers systematically alter either the nucleobase or the sugar moiety to create analogues with unique chemical properties. mdpi.comnih.gov These modifications can range from the simple addition of a halogen atom to the complex substitution of entire functional groups.

The rationale behind creating these analogues is multifaceted. They serve as powerful tools to probe the intricate mechanisms of DNA and RNA synthesis, repair, and recognition by enzymes. mdpi.com By observing how these modified molecules interact with cellular machinery, scientists can deduce the structural and chemical requirements for these fundamental biological processes. Furthermore, the introduction of specific functional groups can confer novel properties, such as fluorescence or the ability to participate in specific chemical reactions, turning them into valuable molecular probes.

Significance of Thymidine (B127349) Derivatives in Biomedical Research

Thymidine, and by extension its synthetic derivatives, are of particular interest in biomedical research due to thymidine's central role in DNA synthesis. nih.gov As one of the four key components of DNA, its incorporation is a hallmark of cell proliferation. This has made thymidine analogues invaluable tools for studying processes characterized by rapid cell division, such as cancer growth and immune responses.

Historically, radiolabeled thymidine was used to track DNA synthesis. However, modern research heavily relies on non-radioactive thymidine derivatives like 5-Bromo-2'-deoxyuridine (BrdU) and 5-Ethynyl-2'-deoxyuridine (EdU). These analogues are incorporated into newly synthesized DNA and can be detected with high specificity using antibodies or "click chemistry," respectively. This allows for the precise identification and quantification of proliferating cells in complex biological systems.

Beyond their use as research tools, thymidine analogues have also been developed as therapeutic agents. By designing molecules that interfere with DNA replication, scientists have created potent antiviral and anticancer drugs. A prime example is Azidothymidine (AZT), an analogue where the 3'-hydroxyl group is replaced by an azido (B1232118) group, which acts as a chain terminator during viral DNA synthesis.

Overview of 5'-Trifluoroacetamido-5'-deoxythymidine within Modified Nucleoside Chemistry

This compound emerges from the logical progression of modifying the 5' position of the deoxyribose sugar in thymidine. This specific modification involves the replacement of the 5'-hydroxyl group with a trifluoroacetamido group. The synthesis of this compound is conceptually rooted in the preparation of its precursor, 5'-Amino-5'-deoxythymidine (B1215968).

The synthesis of 5'-Amino-5'-deoxythymidine has been reported through various methods, a common approach being the conversion of the 5'-hydroxyl group of thymidine into a good leaving group, such as a tosylate, followed by nucleophilic substitution with an azide (B81097) ion. Subsequent reduction of the resulting 5'-azido-5'-deoxythymidine yields the desired 5'-amino-5'-deoxythymidine. acs.org

The final step to obtain this compound involves the acylation of the primary amine. This can be readily achieved by reacting 5'-Amino-5'-deoxythymidine with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799). chemicalbook.comwikipedia.org These reagents react efficiently with primary amines to form a stable trifluoroacetamide (B147638) bond. acs.orgresearchgate.net

The introduction of the trifluoroacetamido group at the 5' position imparts distinct chemical properties to the thymidine scaffold. The trifluoromethyl group is highly electronegative and can influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests potential uses as a probe in studies of enzyme-substrate interactions where the 5' position is critical, or as a building block for the synthesis of more complex modified oligonucleotides. Its chemical stability and the unique properties conferred by the trifluoroacetyl group make it an interesting candidate for exploration in various chemical biology contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F3N3O5 B1601069 5'-Trifluoroacetamido-5'-deoxythymidine CAS No. 55812-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O5/c1-5-4-18(11(22)17-9(5)20)8-2-6(19)7(23-8)3-16-10(21)12(13,14)15/h4,6-8,19H,2-3H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCENNXGUXKBJMJ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551652
Record name 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55812-00-5
Record name 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 Trifluoroacetamido 5 Deoxythymidine

Reaction Mechanisms and Pathways in the Synthesis of 5'-Trifluoroacetamido-5'-deoxythymidine

Activation of the 5'-Hydroxyl Group : The synthesis typically starts with the protection of the 3'-hydroxyl group to ensure regioselectivity. The 5'-hydroxyl group is then activated by converting it into a sulfonate ester, such as a tosylate or mesylate. This is a nucleophilic acyl substitution where the hydroxyl oxygen of thymidine (B127349) attacks the electrophilic sulfur atom of tosyl chloride or mesyl chloride, with a base like pyridine (B92270) serving as a catalyst and acid scavenger.

Nucleophilic Substitution to form 5'-Azide : The key step in forming the precursor is the displacement of the sulfonate leaving group by an azide (B81097) nucleophile (N₃⁻). This reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The azide ion performs a backside attack on the 5'-carbon, inverting its stereochemistry and displacing the bulky sulfonate group to yield 3'-O-protected-5'-azido-5'-deoxythymidine.

Reduction of the 5'-Azide : The 5'-azido group is then reduced to a 5'-primary amine. A common method is the Staudinger reaction, where the azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the primary amine and the corresponding phosphine oxide. Alternatively, catalytic hydrogenation over a palladium catalyst (Pd/C) can cleanly reduce the azide to the amine.

N-Acylation to form the Trifluoroacetamide (B147638) : The final step is the formation of the amide bond. The 5'-amino-5'-deoxythymidine (B1215968) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride (B1165640). This forms a tetrahedral intermediate which then collapses, expelling a trifluoroacetate (B77799) anion as a leaving group and forming the stable 5'-trifluoroacetamido product.

This multi-step pathway is a robust and widely applicable method for accessing 5'-amido-functionalized nucleosides from their naturally occurring counterparts.

Preparation of Functionalized Derivatives of this compound for Research Applications

While this compound is a stable compound in its own right, its true utility in research often lies in its capacity to be further derivatized or incorporated into larger biomolecules. The 5'-position is an ideal site for attaching probes and other functional moieties without significantly disrupting the hydrogen bonding face of the nucleobase.

The 5'-amino group, the immediate precursor to the title compound, is a versatile chemical handle for attaching a wide range of reporter groups and affinity tags. These modifications are essential for studying the biodistribution, cellular uptake, and molecular interactions of nucleosides and oligonucleotides.

Commonly attached functional groups include:

Fluorophores : Dyes such as fluorescein (B123965) or cyanine (B1664457) derivatives can be conjugated to the 5'-amino group, allowing for the visualization of the modified nucleoside or oligonucleotide in cells and tissues using fluorescence microscopy.

Biotin (B1667282) : This high-affinity tag can be attached to facilitate the purification and detection of nucleic acids. The strong and specific interaction between biotin and streptavidin is widely exploited in pulldown assays and other molecular biology techniques.

Lipids : Conjugation of lipid molecules, such as cholesterol or long-chain fatty acids, to the 5'-position can enhance the cellular uptake and alter the pharmacokinetic properties of oligonucleotides. nih.gov

Crosslinking Agents : Groups capable of forming covalent bonds upon photoactivation, such as azides or psoralens, can be installed at the 5'-position. When incorporated into an oligonucleotide, these agents can be used to map DNA-protein or RNA-protein interactions. horizondiscovery.com

The synthesis of these conjugates typically involves standard amide bond formation or other amine-specific coupling chemistries, making the 5'-amino-5'-deoxythymidine intermediate a highly valuable platform for creating custom-designed molecular probes.

A primary application for modified nucleosides like this compound is their incorporation into synthetic DNA or RNA strands. This is accomplished using automated solid-phase phosphoramidite (B1245037) chemistry. wikipedia.org To be used in this process, the modified nucleoside must first be converted into a phosphoramidite building block.

The process involves:

Phosphoramidite Synthesis : The 3'-hydroxyl group of the modified nucleoside (with the 5'-position already modified and the N3 position of the base protected if necessary) is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This attaches a reactive phosphoramidite moiety to the 3'-position.

Solid-Phase Synthesis : The resulting phosphoramidite is then used in an automated synthesizer. The synthesis cycle involves sequentially coupling the phosphoramidite building blocks to a growing oligonucleotide chain that is covalently attached to a solid support. wikipedia.org

Deprotection and Cleavage : After the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the phosphates, bases, and sugars) are removed, typically using a treatment with aqueous ammonia. nih.gov

Incorporating modified analogues can bestow oligonucleotides with valuable properties. For instance, modifications can increase resistance to degradation by cellular nucleases, a critical requirement for antisense oligonucleotides and siRNAs. horizondiscovery.comnih.gov They can also modulate the binding affinity of the oligonucleotide to its target sequence or introduce specific functionalities for diagnostics and nanotechnology. researchgate.netnih.gov

Modification TypeExamplePurposeReferences
Backbone ModificationPhosphorothioateNuclease resistance nih.gov
5'-Terminal Modification5'-AzideClick chemistry ligation, attachment of probes researchgate.net
Base Modification5-MethylcytosineAlter duplex stability, epigenetic studies horizondiscovery.com
Sugar Modification2'-FluoroIncrease binding affinity and nuclease stability iu.edu
Linker ConjugationLipidEnhance cellular uptake nih.gov

Stereochemical Considerations in Synthesis

The synthesis of this compound is fundamentally governed by the principles of stereochemistry, owing to the presence of multiple chiral centers within its deoxyribose sugar moiety. The spatial arrangement of these centers is critical and is typically predetermined by the stereochemistry of the starting material, which is most commonly the naturally occurring nucleoside, thymidine.

The inherent chirality of thymidine, specifically at the C1', C3', and C4' positions of the deoxyribose ring, serves as a stereochemical template for the synthesis of its derivatives. Synthetic routes to this compound are designed to preserve the original configuration of these chiral centers. The conversion of thymidine to its 5'-amino precursor, 5'-amino-5'-deoxythymidine, is a key step where maintaining stereochemical integrity is crucial. This is often achieved through a sequence of reactions, such as tosylation of the 5'-hydroxyl group followed by nucleophilic substitution with an azide ion and subsequent reduction, or direct amination. nih.gov These reactions are generally designed to proceed with retention or a predictable inversion of configuration at the 5'-position, while leaving the other chiral centers of the sugar ring unaffected.

The final step in the synthesis, the trifluoroacetylation of the 5'-amino group of 5'-amino-5'-deoxythymidine, is an acylation reaction. This type of reaction does not involve the breaking of any bonds at the chiral centers of the deoxyribose ring. Consequently, this step is not expected to alter the established stereochemistry of the molecule. The reaction of the primary amine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate, proceeds with the retention of the original stereoconfiguration of the nucleoside.

In the broader context of nucleoside analog synthesis, there is a significant emphasis on stereochemical control, as different stereoisomers can exhibit vastly different biological activities. For instance, studies on other 5'-substituted nucleoside analogs have demonstrated a strong preference for a specific stereoisomer (either R or S configuration at the 5' position) for biological efficacy. semanticscholar.org This underscores the importance of stereospecific synthetic methods. While diastereomers can be separated using techniques like chromatography, the most efficient synthetic strategies aim to control the stereochemical outcome from the outset, relying on the well-defined stereochemistry of the starting materials. nih.govnih.gov

The absolute configuration of the chiral centers in the final this compound product is therefore directly inherited from the starting thymidine. Any alteration in the stereochemistry of the final product would necessitate either starting with a different stereoisomer of thymidine or employing specific and often complex chemical transformations designed to invert one or more of the chiral centers, which is not typical for the synthesis of this particular compound.

Molecular Interactions and Biochemical Pathways Involving 5 Trifluoroacetamido 5 Deoxythymidine

Enzyme-Substrate/Inhibitor Interactions

The biological activity of nucleoside analogues is primarily determined by their interactions with key enzymes involved in nucleotide metabolism and DNA synthesis. The unique 5'-trifluoroacetamido modification of this deoxythymidine analogue suggests several potential points of interaction.

Interactions with DNA Polymerases and Reverse Transcriptases

For a nucleoside analogue to interact with DNA polymerases or reverse transcriptases, it must first be converted to its 5'-triphosphate form. In the case of 5'-Trifluoroacetamido-5'-deoxythymidine, this phosphorylation at the 5' position by cellular kinases is blocked by the trifluoroacetamido group. However, should the 5'-triphosphate form of the analogue be synthesized chemically and introduced into a system, its interaction with polymerases can be considered.

Studies on the closely related compound, 5'-amino-5'-deoxythymidine (B1215968) 5'-triphosphate, show that it can serve as a substrate for Escherichia coli DNA polymerase I. nih.govnih.gov The incorporation of this amino analogue is slower than the natural substrate, deoxythymidine triphosphate (dTTP), indicating a lower Vmax and a higher Km. nih.gov This suggests that the polymerase can recognize and incorporate a nucleotide with a 5'-position modification, albeit less efficiently. The resulting bond formed is a phosphoramidate (B1195095) linkage, which is notably more labile to acid than a standard phosphodiester bond. nih.gov

Similarly, other thymidine (B127349) analogues with modifications at the 3' or sugar moiety have been shown to be substrates for various DNA polymerases, including human immunodeficiency virus reverse transcriptase and T7 DNA polymerase. nih.gov The efficiency of incorporation and the ability of the polymerase to extend the chain after adding the analogue often depend on the specific polymerase and the nature of the modification. nih.govacs.org For instance, KOD Dash DNA polymerase has shown a high tolerance for thymidine analogues with bulky sidearms at the C5-position, while other polymerases like Taq are more easily halted. acs.org Given these findings, it is plausible that the 5'-triphosphate of this compound could be recognized by certain DNA polymerases, likely acting as a chain terminator or a point of instability in the DNA backbone.

Modulation of Thymidylate Synthase Activity

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), making it a key target for chemotherapy. wikipedia.orgnih.govtaylorandfrancis.comwikipedia.org Research on a class of related compounds, 5'-haloacetamido-5'-deoxythymidines, provides significant insight into how this compound might interact with TS. nih.gov

A study on 5'-bromoacetamido-5'-deoxythymidine (BAT), 5'-iodoacetamido-5'-deoxythymidine (B10479) (IAT), and 5'-chloroacetamido-5'-deoxythymidine (B1197723) (CAT) demonstrated that these compounds are potent inhibitors of thymidylate synthase from L1210 cells. nih.gov Their inhibitory effect follows the order of the reactivity of the haloacetyl group: BAT > IAT > CAT. nih.gov These compounds act as competitive inhibitors with respect to the natural substrate, dUMP. nih.gov

Furthermore, the inhibition by BAT was found to be irreversible, forming a tight, non-dissociable complex with the enzyme. nih.gov The inactivation followed first-order kinetics, suggesting a time-dependent, irreversible loss of enzyme activity. nih.gov The trifluoroacetamido group, while not a haloacetamido group, is a reactive moiety that could potentially form a covalent bond with a nucleophilic residue in the active site of thymidylate synthase, leading to similar irreversible inhibition.

Influence on Thymidine Kinase and Related Enzymes

Thymidine kinase (TK) is a key enzyme in the nucleoside salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate at the 5'-hydroxyl group. ebi.ac.ukwikipedia.org Human cells have two main forms, the cytosolic TK1 and the mitochondrial TK2. nih.govnih.gov

The substrate specificity of these enzymes is crucial for their function. The catalytic mechanism of TK involves the deprotonation of the 5'-hydroxyl group of thymidine, which then acts as a nucleophile to attack the gamma-phosphate of ATP. ebi.ac.uk The presence of the trifluoroacetamido group at the 5' position of this compound physically blocks the site of phosphorylation. Therefore, the compound cannot act as a substrate for either TK1 or TK2.

Studies on the substrate specificity of human TK1 show that it has a narrow range, tolerating some modifications at the 3' position and certain substitutions at the C5 position of the pyrimidine (B1678525) ring. nih.govnih.gov However, bulky groups at the 5-position can cause steric hindrance. nih.gov Given that the 5' position itself is modified, it is highly improbable that this compound would be recognized or phosphorylated by thymidine kinases. Instead, it may act as a competitive inhibitor, binding to the active site without being processed, although specific inhibitory data for this compound are not available.

Interactions with Other Nucleoside/Nucleotide Processing Enzymes (e.g., PARP-1, NQO1)

There is no direct evidence in the available literature describing interactions between this compound and enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) or NAD(P)H:quinone oxidoreductase 1 (NQO1).

PARP-1 is a key enzyme in DNA repair and the regulation of gene expression, binding to DNA breaks and synthesizing poly (ADP-ribose) chains. medchemexpress.com Its role is fundamental to genomic stability.

NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones, protecting cells from oxidative stress. It is also known to stabilize the p53 tumor suppressor protein through direct protein-protein interaction. wikipedia.org

While these enzymes are critical in cellular metabolism and response to DNA damage, any potential interaction with this compound would be speculative without direct experimental data.

Incorporation into Nucleic Acids

The incorporation of a nucleoside analogue into DNA or RNA is a key mechanism through which such compounds can exert a biological effect. This process is dependent on enzymatic recognition and processing.

Mechanisms of Enzymatic Incorporation into DNA/RNA Strands

For this compound to be incorporated into a growing nucleic acid strand, it must first be converted into its 5'-triphosphate derivative. As established, cellular thymidine kinases cannot phosphorylate the 5'-modified nucleoside. ebi.ac.uknih.gov Therefore, enzymatic incorporation in vivo is not a likely pathway for this compound.

However, if the triphosphate form, this compound-5'-N-triphosphate, were available (e.g., through chemical synthesis), its potential as a substrate for DNA polymerases could be evaluated. Research on the related 5'-amino-5'-deoxythymidine 5'-triphosphate has shown that it can be incorporated into DNA by E. coli DNA polymerase I. nih.govacs.orgacs.org The reaction is slower than with the natural dTTP, but it does proceed, forming a phosphoramidate bond in the DNA backbone. nih.gov This incorporation demonstrates that the polymerase active site can accommodate a modification at the 5' position, replacing the phosphodiester linkage with a phosphoramidate one. nih.govnih.gov

The efficiency of such incorporation can vary significantly between different polymerases. acs.org Some thermostable polymerases are known to be more permissive of modified substrates. acs.orgffame.org If this compound-5'-N-triphosphate were incorporated, the resulting phosphoramidate bond would likely alter the stability and structure of the DNA strand, potentially leading to chain termination or creating a site susceptible to chemical cleavage. nih.gov

Impact on Nucleic Acid Structure and Stability Upon Incorporation

The incorporation of a modified nucleotide such as this compound into a DNA strand is a critical prerequisite for its ultimate effect on nucleic acid structure and stability. This process is contingent on the cell's ability to first convert the nucleoside into its triphosphate form, a step that is significantly hindered by the compound's structure. The natural substrate for phosphorylation, thymidine, possesses a 5'-hydroxyl group which is essential for the catalytic action of thymidine kinases. ebi.ac.uk The substitution of this hydroxyl with a trifluoroacetamido (-NHCOCF₃) group at the 5' position means that this compound is not a substrate for direct phosphorylation by these enzymes.

However, should intracellular metabolic processes (e.g., hydrolysis of the acetamido group) occur to generate a substrate like 5'-amino-5'-deoxythymidine, or should the triphosphate form be otherwise generated, its incorporation into DNA would have profound structural consequences. Studies with the related analog, 5'-amino-5'-deoxythymidine triphosphate, have shown that it can be incorporated into polynucleotides by enzymes like E. coli DNA polymerase I. nih.gov This incorporation results in a phosphoramidate bond (-P-N-) instead of the canonical phosphodiester bond (-P-O-). nih.gov This altered backbone linkage is significantly more labile, particularly under acidic conditions, and would inherently reduce the stability of the DNA strand. nih.gov

Furthermore, the presence of the bulky and highly electronegative trifluoroacetamido group would introduce steric hindrance and electrostatic repulsion within the DNA helix. Modifications on nucleobases and the sugar-phosphate backbone are known to affect DNA structure, stability, and interactions with regulatory proteins. frontiersin.orgmdpi.com The incorporation of such a modified nucleotide would likely disrupt the regular B-form of the DNA helix, potentially altering the major and minor groove dimensions and interfering with the binding of transcription factors and DNA repair enzymes. mdpi.com Analysis of DNA containing another 5'-modified analog, 5'-amino-5'-deoxythymidine, revealed an increase in single-stranded breaks, indicating a significant compromise of structural integrity. nih.gov Therefore, the incorporation of this compound would be expected to destabilize the DNA duplex, likely leading to chain termination or creating a fragile site prone to breakage.

Metabolic Pathway Modulation

The interaction of this compound with cellular metabolism is multifaceted, primarily influencing the pathways responsible for pyrimidine nucleotide synthesis. Its effects can be dissected by examining its influence on the de novo and salvage pathways.

Influence on De Novo Pyrimidine Biosynthesis Pathways

The de novo synthesis pathway builds pyrimidine nucleotides from simpler precursors like amino acids. frontiersin.org A key enzyme in this pathway is Orotate Phosphoribosyltransferase (OPRT), which catalyzes the formation of orotidine (B106555) 5'-monophosphate (OMP). wikipedia.orgebi.ac.uk Another critical enzyme, thymidylate synthase (TS), is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the direct precursor for dTTP used in DNA synthesis. researchgate.net

Thymidine analogs often exert their effects by targeting TS. For instance, the active metabolite of trifluorothymidine (TFT), TFT-monophosphate, is a potent inhibitor of TS. researchgate.netnih.gov While this compound itself is not a direct inhibitor of these enzymes, its metabolic fate is crucial. If metabolized to a form resembling trifluorothymidine, it could indirectly lead to TS inhibition. researchgate.net

Furthermore, the accumulation of thymidine analogs or their metabolites can cause feedback inhibition of enzymes upstream in the pyrimidine pathway. High intracellular pools of deoxythymidine 5'-triphosphate (dTTP), for example, can allosterically inhibit ribonucleotide reductase, leading to a depletion of other deoxynucleotide pools, particularly deoxycytidine 5'-triphosphate (dCTP). nih.gov A similar mechanism could be triggered if this compound or its derivatives lead to an imbalance in the deoxynucleotide pool, thereby indirectly modulating the de novo synthesis pathway.

Effects on Nucleoside Salvage Pathways

The nucleoside salvage pathway recycles pre-formed nucleosides from the bloodstream or from nucleic acid degradation. researchgate.netfigshare.com For thymidine, the key enzyme is Thymidine Kinase (TK), which phosphorylates it to dTMP. researchgate.net Mammalian cells have two main forms: the cytosolic, cell-cycle-dependent TK1, and the mitochondrial TK2. tandfonline.com

The substrate specificity of these kinases is crucial. The 5'-hydroxyl group of thymidine is the site of phosphorylation and is critical for enzyme recognition and catalysis. ebi.ac.uk Studies on a wide range of nucleoside analogs show that modifications at this 5' position are poorly tolerated by human thymidine kinases. nih.govnih.gov For example, 5'-amino-5'-deoxythymidine is not phosphorylated by non-viral thymidine kinases. nih.gov By direct analogy, the bulky trifluoroacetamido group at the 5' position of this compound makes it an exceedingly poor substrate for TK1 and TK2. It is more likely to act as a competitive inhibitor, blocking the salvage of natural thymidine.

Table 1: Substrate Specificity of Human Thymidine Kinases (TK1 & TK2) for Thymidine and Selected Analogs
CompoundModification SiteSubstrate for TK1Substrate for TK2Reference
ThymidineNone (Natural Substrate)Yes (Excellent)Yes tandfonline.com
Trifluorothymidine (TFT)Base (5-position)YesYes researchgate.netnih.gov
Zidovudine (AZT)Sugar (3'-position)YesPoor nih.gov
5'-Amino-5'-deoxythymidineSugar (5'-position)NoNo nih.gov
This compoundSugar (5'-position)Predicted No/PoorPredicted No/PoorAnalogous to nih.gov

This blockade of the salvage pathway forces proliferating cells to rely more heavily on the de novo synthesis pathway to meet their demand for dTTP. researchgate.net This increased reliance can make them more vulnerable to inhibitors of the de novo pathway.

Interplay with Central Cellular Metabolism

The effects of this compound on pyrimidine metabolism can have downstream consequences for central energy pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. These connections are generally indirect and result from the cellular stress induced by nucleotide pool disruption.

The de novo synthesis of pyrimidines is energetically expensive and linked to mitochondrial respiration. The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes a key step in the pathway, is located on the inner mitochondrial membrane and couples pyrimidine synthesis to the electron transport chain. frontiersin.orgnih.gov Inhibition of this pathway can thus impact mitochondrial function.

Furthermore, agents that disrupt DNA synthesis, as this compound is predicted to do via salvage pathway inhibition and potential DNA incorporation, can induce cell cycle arrest. nih.gov A prolonged arrest, for example in the G2/M phase, alters the cell's metabolic demands. nih.gov This can lead to shifts in glucose uptake and the flux through glycolysis and the TCA cycle to meet the energy requirements for DNA damage repair or to initiate apoptosis. nih.govfrontiersin.org For instance, some studies have shown that the metabolic stress from inhibiting pyrimidine biosynthesis can shut down protein translation, a highly energy-consuming process, which would have cascading effects on central metabolism. nih.gov Therefore, the interplay of this compound with central metabolism is likely a consequence of its primary effects on pyrimidine nucleotide availability and DNA integrity.

Biological Activities and Cellular Mechanisms of 5 Trifluoroacetamido 5 Deoxythymidine

Elucidation of Antiviral Mechanisms at the Molecular Level

The antiviral properties of nucleoside analogs like 5'-Trifluoroacetamido-5'-deoxythymidine are rooted in their ability to disrupt the viral life cycle at the most fundamental level. These compounds function by mimicking natural nucleosides, thereby deceiving viral enzymes and interfering with the synthesis of viral genetic material.

Inhibition of Viral Replication Machinery

The primary antiviral mechanism for many thymidine (B127349) analogs involves the inhibition of the viral replication machinery. Once inside a host cell, these analogs are typically phosphorylated by cellular or viral kinases to their active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor for viral DNA polymerases or reverse transcriptases. For instance, the triphosphate form of the well-known analog 3'-azido-3'-deoxythymidine (AZT) is a competitive inhibitor of viral reverse transcriptase. nih.gov It competes with the natural deoxythymidine triphosphate (dTTP), and its incorporation into the growing DNA chain leads to termination, thus halting viral replication. nih.gov

Similarly, it is hypothesized that this compound, after conversion to its triphosphate derivative, interferes with viral polymerases. The presence of the trifluoroacetamido group at the 5' position likely influences its binding affinity to the active site of these enzymes, disrupting the replication of viral genomes. drugbank.com General antiviral strategies for nucleoside analogs target various stages of the viral life cycle, including genome replication and protein synthesis.

Table 1: Inhibitory Action of Thymidine Analogs on Viral Enzymes

Compound Target Enzyme Mechanism of Action Ki Value
3'-Azido-3'-deoxythymidine-triphosphate Avian Leukosis Virus Reverse Transcriptase Competitive Inhibition, Chain Termination 0.09 µM nih.gov

Effects on Viral Genome Integrity and Fidelity

Beyond inhibiting replication enzymes, nucleoside analogs can compromise the integrity and fidelity of the viral genome. Studies on the related compound 5'-amino-5'-deoxythymidine (B1215968) (AdThd) show that it can be incorporated into the DNA of Herpes Simplex Virus Type 1 (HSV-1) in a dose-dependent manner. nih.gov This incorporation does not inhibit DNA synthesis directly but correlates with its antiviral activity. nih.gov

At high concentrations, the incorporation of AdThd leads to an increase in single-stranded breaks in the viral DNA. nih.gov Furthermore, it affects post-transcriptional processes, causing a shift from polyadenylated (poly(A+)) to non-polyadenylated (poly(A-)) viral RNA, which can disrupt viral gene expression. nih.gov It is plausible that this compound could exert similar effects, where its incorporation into the viral genome introduces structural instability or interferes with necessary RNA modifications, thereby reducing the production of viable virus particles.

Cellular Impact and Modulations of Cell Cycle Progression

The introduction of a synthetic nucleoside analog into a cell can have significant consequences for the host cell's own processes, particularly DNA synthesis and cell cycle progression. These effects are often linked to the compound's mechanism of action.

Analysis of S-Phase Arrest and DNA Synthesis Monitoring

A common cellular response to DNA synthesis inhibitors is an arrest of the cell cycle, frequently in the S-phase. Thymidine itself, when in excess, can inhibit DNA synthesis and is used to synchronize cells at the G1/S boundary. nih.gov Analogs that interfere with the nucleotide pool or DNA polymerization often trigger this checkpoint. For example, low doses of 5-fluorouracil (B62378) (5FU), which inhibits thymidylate synthase, can cause an accumulation of cells in the S-phase. nih.govpatsnap.com This S-phase arrest is a direct consequence of the cell's surveillance mechanisms detecting a slowdown or halt in DNA replication. nih.gov

Thymidine dinucleotides have also been shown to induce S-phase arrest in human melanoma cells. Given that this compound is designed to interfere with DNA synthesis, it is highly probable that it also causes cells to arrest in S-phase, providing a window for therapeutic action or, conversely, contributing to cytotoxicity.

Table 2: Effects of Nucleoside Analogs on Cell Cycle and DNA Synthesis

Compound Cell Line Effect
Thymidine Dinucleotide Human Melanoma Cells S-Phase Arrest
5-Fluorouracil (low dose) A549 Human Tumor Cells S-Phase Accumulation nih.gov
Trifluorothymidine LM929 Mouse Cells 80% reduction in DNA biosynthesis researchgate.net

Interactions with Cellular DNA Repair Mechanisms

When a fraudulent nucleoside like this compound is incorporated into the host cell's DNA, or when DNA synthesis is stalled, cellular DNA repair mechanisms are activated. These complex pathways are essential for maintaining genomic integrity. The cell employs several strategies, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to identify and remove damaged or incorrect bases.

The presence of the analog within the DNA can distort the double helix, which is recognized by sensor proteins that initiate the repair cascade. If the damage is extensive or irreparable, these pathways can trigger programmed cell death (apoptosis) to eliminate the compromised cell. This interaction with the DNA damage response is a critical component of the activity of many chemotherapeutic nucleoside analogs.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For nucleoside analogs, modifications at the sugar, base, or, in this case, the 5'-position of the deoxyribose ring, can dramatically alter biological activity.

In this compound, the trifluoroacetamido group (-NHCOCF3) is of particular interest. The trifluoromethyl (CF3) group is a well-known bioisostere for a methyl group but has vastly different electronic properties. It is strongly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance cell membrane permeability. The amide linkage provides a potential point for hydrogen bonding. These features likely modulate the binding of the molecule to kinases and polymerases compared to analogs with a simple hydroxyl or amino group at the 5'-position. SAR studies on azidothymidine (AZT) derivatives have shown that substitutions at the 5' position significantly impact anti-HIV activity, highlighting the importance of this position for drug design. mdpi.com

Table 3: Summary of Structure-Activity Relationships for Nucleoside Analogs

Base Compound Modification Effect on Activity
Azidothymidine (AZT) Addition of chalcogen atoms to 5' position Can enhance bioactivity and reduce toxicity mdpi.com
5'-amino-2',5'-dideoxyuridine Halogenation at 5-position (Cl, Br, I) Possess antiviral activity against HSV nih.gov

Correlating Structural Modifications with Biological Potency

The biological potency of nucleoside analogues is intricately linked to their structural features. Modifications at the 5'-position of the deoxyribose ring, in particular, have been shown to significantly influence the interaction of these compounds with their biological targets, thereby modulating their therapeutic efficacy. The introduction of a trifluoroacetamido group at the 5'-position of 5'-deoxythymidine (B1662676) is a strategic modification designed to enhance its biological activity, drawing parallels from studies on related haloacetamido analogues.

Research into a series of 5'-haloacetamido-5'-deoxythymidines has provided critical insights into the structure-activity relationship (SAR) at this position. nih.gov Specifically, the inhibitory effects of 5'-bromoacetamido-5'-deoxythymidine (BAT), 5'-iodoacetamido-5'-deoxythymidine (B10479) (IAT), and 5'-chloroacetamido-5'-deoxythymidine (B1197723) (CAT) on thymidylate synthase purified from L1210 cells were investigated. nih.gov The observed order of inhibitory potency was BAT > IAT > CAT, which directly correlated with their cytotoxic effects on L1210 cells. nih.gov

These findings suggest that the nature of the halogen substituent on the acetamido group is a key determinant of biological activity. The higher potency of the bromo- and iodo-derivatives compared to the chloro-derivative can be attributed to the better leaving group ability of bromide and iodide, facilitating the alkylation of the enzyme's active site. nih.gov Building on this, the trifluoroacetamido group in this compound is expected to confer even greater potency. The strong electron-withdrawing nature of the three fluorine atoms significantly increases the electrophilicity of the acetamido carbonyl carbon, making it a highly reactive center for nucleophilic attack by amino acid residues within the enzyme's active site.

The mechanism of action for these 5'-haloacetamido analogues involves the irreversible inhibition of thymidylate synthase. nih.gov Kinetic studies with BAT demonstrated a time-dependent, irreversible loss of enzyme activity, consistent with the formation of a stable covalent bond. nih.gov The inhibition was shown to be competitive with respect to the natural substrate, dUMP, indicating that these analogues bind to the same active site. nih.gov The formation of a tight, irreversible complex was further confirmed by the inability to reverse the inactivation by dialysis or gel filtration. nih.gov

Furthermore, studies on 5'-amino-5'-deoxythymidine and its derivatives have highlighted the importance of the 5'-substituent for antiviral activity. The 5'-amino analogues of several 5-substituted-2'-deoxyuridines have demonstrated antiviral activity against herpes simplex virus (HSV). osti.govnih.gov Interestingly, unlike many other antiviral nucleoside analogues that inhibit viral DNA synthesis, 5'-amino-5'-deoxythymidine was found to be incorporated into HSV-1 DNA in a dose-dependent manner, and this incorporation correlated with its antiviral activity. nih.gov This suggests that 5'-modified thymidine analogues can exert their effects through multiple mechanisms.

The table below summarizes the inhibitory data for the 5'-haloacetamido-5'-deoxythymidine analogues against thymidylate synthase, providing a basis for predicting the high potency of the trifluoroacetamido derivative.

CompoundSubstituent at 5'IC50 with dUMP (M)IC50 without dUMP (M)
5'-Bromoacetamido-5'-deoxythymidine (BAT)Bromoacetamido1 x 10⁻⁵1.2 x 10⁻⁶
5'-Iodoacetamido-5'-deoxythymidine (IAT)Iodoacetamido--
5'-Chloroacetamido-5'-deoxythymidine (CAT)Chloroacetamido--

Data sourced from a study on L1210 cell thymidylate synthase. nih.gov The inhibitory potency was found to be in the order of BAT > IAT > CAT.

Conformational Analysis and its Role in Molecular Recognition

The three-dimensional structure of a nucleoside analogue is a critical factor governing its ability to be recognized and processed by cellular or viral enzymes. The conformation of the sugar moiety (sugar pucker) and the orientation of the nucleobase relative to the sugar (glycosidic torsion angle) are particularly important for effective binding to the active site of target enzymes. nih.gov For this compound, the introduction of the bulky and electronegative trifluoroacetamido group at the 5'-position is expected to have a significant impact on its conformational preferences, thereby influencing its molecular recognition.

In nucleosides, the furanose ring typically exists in a dynamic equilibrium between two major puckered conformations, the N-type (C3'-endo) and the S-type (C2'-endo). nih.gov The preference for one conformation over the other can be influenced by substituents on the sugar ring. While specific conformational analysis data for this compound is not available, studies on related nucleoside analogues provide valuable insights. For instance, quantum-mechanical conformational analysis of 5'-thymidilic acid has revealed a multitude of possible conformations, with the lowest energy structures often being stabilized by intramolecular hydrogen bonds. nih.gov

The introduction of a substituent at the 5'-position can alter the conformational landscape. In the case of this compound, the steric bulk of the trifluoroacetamido group may create preferential orientations to minimize steric hindrance with other parts of the molecule. This, in turn, can affect the sugar pucker and the glycosidic torsion angle (χ), which defines the orientation of the thymine (B56734) base as either syn or anti. The anti conformation is typically favored for pyrimidine (B1678525) nucleosides to avoid steric clashes between the base and the sugar ring.

Molecular recognition by enzymes like thymidine kinase or thymidylate synthase is highly specific. nih.gov The enzyme's active site is a precisely shaped pocket that accommodates the substrate in a particular conformation. Alterations in the preferred conformation of a nucleoside analogue can affect its ability to fit into this pocket and act as a substrate or an inhibitor. For example, studies on mutant herpes simplex virus type 1 deoxythymidine kinase have shown that resistance to certain nucleoside analogues can arise from mutations that alter the recognition of substituents at the 2' and 5' positions of the nucleoside. nih.gov This highlights the critical role of the precise three-dimensional structure in molecular recognition.

Analytical and Structural Characterization Methodologies in 5 Trifluoroacetamido 5 Deoxythymidine Research

Spectroscopic Analysis Techniques (e.g., NMR, UV-Vis, CD)

Spectroscopic techniques are fundamental in the study of 5'-Trifluoroacetamido-5'-deoxythymidine, providing insights into its electronic structure, conformation, and the local environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of this compound. ¹H NMR provides information about the number and types of hydrogen atoms present, their chemical environment, and their connectivity. organicchemistrydata.orgchemicalbook.com For instance, the chemical shifts of the protons on the thymine (B56734) base, the deoxyribose sugar, and the trifluoroacetamido group would be distinct and informative. Furthermore, ¹⁹F NMR is particularly valuable for this compound due to the trifluoromethyl group. The ¹⁹F NMR spectrum would show a characteristic signal whose chemical shift and coupling constants would confirm the presence and electronic environment of the CF₃ group. nih.govnih.gov Quantitative ¹⁹F NMR can also be used to measure the concentration of the compound in various samples. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The thymine base of the nucleoside analog contains a chromophore that absorbs UV light at a characteristic wavelength. The UV-Vis spectrum of this compound, like thymidine (B127349) itself, is expected to be solvent-dependent. researchgate.netnist.gov Changes in the absorption spectrum can indicate interactions with other molecules or alterations in the chemical environment. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to investigate the compound's chirality and secondary structure, especially when it is part of a larger assembly like a nucleic acid duplex or when interacting with a protein. nih.govnih.gov As a modified nucleoside, it can influence the conformation of DNA or RNA structures into which it might be incorporated. CD spectroscopy can detect such conformational changes, which is crucial for understanding its potential biological activity. nih.gov

Spectroscopic Technique Information Obtained Relevance to this compound
¹H NMRProton environment, connectivity, and count.Confirms the structure of the thymine and deoxyribose moieties.
¹⁹F NMRPresence and electronic environment of fluorine atoms.Directly probes the trifluoroacetamido group. nih.govnih.gov
UV-Vis SpectroscopyElectronic transitions of chromophores.Characterizes the pyrimidine (B1678525) ring and its interactions. researchgate.net
Circular Dichroism (CD)Chirality and secondary structure of macromolecules.Investigates conformational changes upon interaction with biological targets. nih.govnih.gov

Mass Spectrometry-Based Characterization (e.g., HRMS, MALDI-TOF MS, GC/MS)

Mass spectrometry (MS) techniques are indispensable for determining the precise molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule and distinguishing it from other compounds with similar nominal masses.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like nucleoside analogs. youtube.comyoutube.comyoutube.com It is particularly useful for rapid molecular weight determination and can be used to analyze complex mixtures. nih.govyoutube.com In the context of this compound, MALDI-TOF MS would provide a clear signal for the molecular ion, confirming its mass. youtube.com

Gas Chromatography/Mass Spectrometry (GC/MS): While this compound itself may not be sufficiently volatile for direct GC/MS analysis without derivatization, this technique is highly effective for identifying and quantifying volatile impurities or degradation products. hpst.czmdpi.comresearchgate.netnih.govphcogres.com The gas chromatograph separates the components of a mixture, which are then individually ionized and detected by the mass spectrometer. mdpi.com

Mass Spectrometry Technique Principle Application to this compound
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass-to-charge ratio.Determination of the precise elemental formula. nih.gov
MALDI-TOF MSSoft ionization prevents fragmentation of large molecules.Confirms the molecular weight of the intact molecule. youtube.comnih.govyoutube.com
GC/MSSeparates volatile compounds before mass analysis.Analysis of volatile impurities and potential degradation products. mdpi.comresearchgate.net

Chromatographic Purity and Separation Methods (e.g., HPLC)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of non-volatile compounds like nucleoside analogs. unm.edunih.govabap.co.innih.govresearchgate.net A reversed-phase HPLC method, likely employing a C18 or phenyl-hexyl column, would be developed to separate the target compound from starting materials, byproducts, and any degradation products. abap.co.innih.gov The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A validated HPLC method would be crucial for quality control, ensuring the compound meets the required purity specifications. unm.eduabap.co.inresearchgate.net

X-ray Crystallography for Structural Elucidation of Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule. nih.govbondxray.org While obtaining a single crystal of this compound itself might be challenging, co-crystallizing it with a biological target, such as an enzyme or a DNA duplex, can provide invaluable structural information. nih.govmdpi.comweizmann.ac.il The resulting crystal structure would reveal the precise binding mode of the compound, including all intermolecular interactions like hydrogen bonds and van der Waals contacts with the target molecule. This information is critical for understanding its mechanism of action and for guiding the design of more potent analogs. nih.govnih.gov

Theoretical and Computational Investigations (e.g., Molecular Docking, DFT Studies, Molecular Dynamics)

Computational methods are increasingly used to complement experimental data and to provide deeper insights into the properties and interactions of molecules like this compound.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. rjptonline.orgnih.govnih.govjocpr.commdpi.com For this compound, molecular docking studies can be used to hypothesize its binding mode within the active site of a target enzyme, providing a basis for understanding its potential inhibitory activity. rjptonline.orgnih.gov

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com DFT calculations can be employed to predict various properties of this compound, such as its optimal geometry, electrostatic potential, and NMR chemical shifts, which can then be compared with experimental data.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the behavior of a molecule and its interactions with its environment over time. nih.govnih.govresearchgate.netmdpi.comcsmres.co.uk An MD simulation of this compound complexed with its biological target can reveal the stability of the complex, the flexibility of the ligand and the receptor, and the key interactions that contribute to binding affinity. nih.govresearchgate.netmdpi.com

Computational Method Purpose Insight for this compound
Molecular DockingPredicts binding orientation in a receptor active site.Hypothesizes interaction with biological targets. rjptonline.orgnih.govnih.gov
DFT StudiesCalculates electronic structure and properties.Provides theoretical support for experimental spectroscopic data. mdpi.com
Molecular DynamicsSimulates the movement of atoms and molecules over time.Assesses the stability and dynamics of ligand-receptor complexes. nih.govnih.govcsmres.co.uk

Future Research Directions and Perspectives for 5 Trifluoroacetamido 5 Deoxythymidine Analogues

Exploration of Novel Synthetic Pathways and Derivatives

Future research into 5'-Trifluoroacetamido-5'-deoxythymidine analogues will likely focus on the development of more efficient and versatile synthetic methodologies. A common route to this class of compounds involves the synthesis of a 5'-azido-5'-deoxythymidine intermediate, followed by reduction to the corresponding 5'-amine and subsequent acylation. mdpi.comnih.gov

One promising area for future synthetic exploration is the refinement of the conversion of the 5'-hydroxyl group to the 5'-azido group. While one-pot methodologies using reagents like triphenylphosphine, carbon tetrabromide, and sodium azide (B81097) have been reported for ribonucleosides, optimizing these conditions for deoxyribonucleosides could enhance yields and reduce purification steps. mdpi.com Another avenue involves the development of alternative methods for introducing the 5'-amino group directly, circumventing the need for an azide intermediate and the associated reduction step.

The synthesis of novel derivatives represents a significant area for future work. This could involve modifications at several positions on the this compound scaffold:

Variation of the Acyl Group: Replacing the trifluoroacetyl group with other fluorinated or non-fluorinated acyl groups could modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Alterations to the Thymine (B56734) Base: Modifications to the pyrimidine (B1678525) base could lead to derivatives with altered base-pairing properties or different recognition by cellular enzymes.

A summary of potential synthetic strategies and target derivatives is presented in Table 1.

| Table 1: Potential Synthetic Strategies and Novel Derivatives | | :--- | :--- | | Synthetic Strategy | Description | | Optimized Azidation | Development of improved one-pot procedures for the conversion of the 5'-hydroxyl to a 5'-azido group in deoxyribonucleosides. | | Direct Amination | Exploration of catalytic methods for the direct conversion of the 5'-hydroxyl group to a 5'-amino group. | | Novel Derivative Class | Modification and Rationale | | Acyl Group Variants | Synthesis of analogues with different acyl groups (e.g., difluoroacetyl, chloroacetyl) to fine-tune electronic and steric properties. | | Sugar-Modified Analogues | Introduction of 2'-fluoro or other substituents to alter sugar conformation and metabolic stability. | | Base-Modified Analogues | Chemical modification of the thymine base to explore altered biological targets and activities. |

Advanced Mechanistic Studies of Molecular Interactions

A critical area for future research is the detailed elucidation of the molecular interactions between this compound analogues and their biological targets. The trifluoroacetamido group, with its strong electron-withdrawing nature and potential for hydrogen bonding, is likely to play a key role in these interactions.

Future studies should employ a combination of computational and experimental approaches to understand these mechanisms:

Molecular Docking and Dynamics Simulations: In silico studies can predict the binding modes of these analogues within the active sites of target enzymes, such as viral polymerases or cellular kinases. These simulations can provide insights into the specific interactions that contribute to binding affinity and selectivity. The study of hybrid compounds, such as those combining nucleosides with 5,8-quinolinedione, has shown a strong correlation between docking scores and enzymatic conversion rates. mdpi.com

Structural Biology Techniques: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the analogues bound to their target proteins. This will be crucial for visualizing the precise orientation of the trifluoroacetamido group and its interactions with amino acid residues.

Biophysical and Enzymatic Assays: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinities and kinetics of these analogues. Enzyme inhibition assays will be essential to determine their potency and mode of action. Studies on related compounds, like 3'-azido-3'-deoxythymidine 5'-triphosphate (N3dTTP), have demonstrated selective inhibition of viral reverse transcriptases over human DNA polymerases, providing a model for such investigations. nih.gov

Development of Integrated Research Platforms for High-Throughput Analysis

To accelerate the discovery of new lead compounds, the development of integrated platforms for high-throughput analysis of this compound analogues is essential. These platforms would enable the rapid screening of large libraries of derivatives for desired biological activities.

Future efforts in this area should focus on:

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial methods for the synthesis of diverse libraries of 5'-amido-5'-deoxythymidine analogues. The use of 5'-azido-5'-deoxythymidine as a versatile intermediate for "click chemistry" reactions with various alkynes could be a powerful strategy to generate extensive libraries. elsevierpure.commedchemexpress.com

High-Throughput Screening (HTS) Assays: The design and implementation of robust and sensitive HTS assays to evaluate the biological effects of the synthesized analogues. This could include cell-based assays to measure cytotoxicity or antiviral activity, as well as target-based assays to assess enzyme inhibition. The use of fluorescently labeled nucleoside analogues has shown promise in developing competitive binding assays for HTS. nih.gov

Structure-Activity Relationship (SAR) Informatics: The use of computational tools to analyze the data generated from HTS and establish clear SARs. This will guide the design of next-generation analogues with improved potency and selectivity.

| Table 2: Components of an Integrated Research Platform | | :--- | :--- | | Component | Key Features | | Library Synthesis | - Solid-phase synthesis for ease of purification.- Click chemistry for rapid diversification of analogues from a common precursor. | | Screening Assays | - Miniaturized, automated cell-based and enzyme-based assays.- Use of fluorescent or luminescent reporters for sensitive detection. | | Data Analysis | - Informatics platforms for SAR analysis.- Predictive modeling to guide the design of new derivatives. |

Contributions to Understanding Nucleoside Biology and Metabolism

The study of this compound analogues can provide valuable insights into fundamental aspects of nucleoside biology and metabolism. The 5'-modification prevents direct phosphorylation by most nucleoside kinases, suggesting that these compounds may act as prodrugs or have alternative metabolic fates.

Future research in this domain should investigate:

Metabolic Pathways: Elucidating the metabolic fate of this compound. It is crucial to determine if the trifluoroacetamido group is cleaved in vivo to release 5'-amino-5'-deoxythymidine (B1215968) or if the entire molecule is a substrate for other enzymes. Studies on 5'-deoxy-5-fluorouridine have shown that its activity is dependent on its enzymatic conversion to 5-fluorouracil (B62378), highlighting the importance of understanding the metabolic activation of 5'-modified nucleosides. nih.govresearchgate.net

Probing Enzyme Specificity: Using these analogues as chemical probes to study the substrate specificity of enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and hydrolases. The steric and electronic properties of the trifluoroacetamido group can provide valuable information about the active site constraints of these enzymes.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound analogues, leading to the development of new therapeutic agents and a deeper understanding of nucleoside biochemistry.

Q & A

Q. How can in vitro findings for this compound be translated to in vivo models?

  • Methodological Answer :
  • Use pharmacokinetic (PK) modeling to estimate bioavailability and tissue distribution in rodent studies, incorporating microdialysis for real-time metabolite monitoring .
  • Pair with pharmacodynamic (PD) biomarkers (e.g., serum hyaluronan levels) to correlate drug exposure with therapeutic effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Trifluoroacetamido-5'-deoxythymidine
Reactant of Route 2
Reactant of Route 2
5'-Trifluoroacetamido-5'-deoxythymidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.